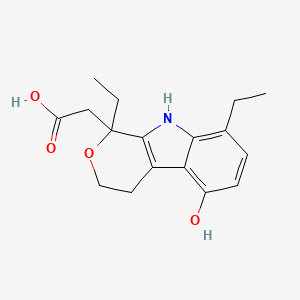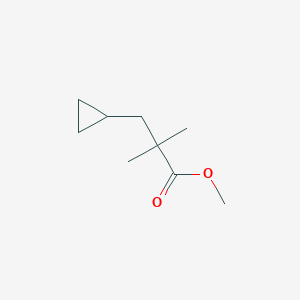
Taikuguasin D aglycon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Taikuguasin D aglycon: is a natural product with the molecular formula C31H50O4 and a molecular weight of 486.737 g/mol . It is also known by its chemical name (19R,23R)-5β,19-Epoxy-19-methoxycucurbita-6,24-diene-3β,23-diol . This compound is primarily used in scientific research, particularly in the fields of life sciences and biochemistry .
Vorbereitungsmethoden
Analyse Chemischer Reaktionen
Types of Reactions: Taikuguasin D aglycon undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like hydroxide ions (OH-) or electrophiles like alkyl halides
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: Taikuguasin D aglycon is used as a model compound in organic synthesis studies to understand reaction mechanisms and develop new synthetic methodologies .
Biology: In biological research, this compound is studied for its potential bioactive properties, including its effects on cellular processes and its potential as a therapeutic agent .
Medicine: The compound is investigated for its potential medicinal properties, such as anti-inflammatory and anticancer activities. It is also studied for its role in modulating biochemical pathways .
Industry: In the industrial sector, this compound is used in the development of new materials and as a reference compound in quality control processes .
Wirkmechanismus
The mechanism of action of Taikuguasin D aglycon involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activities and influencing signal transduction pathways. The exact molecular targets and pathways are still under investigation, but it is known to interact with various proteins and enzymes involved in cellular processes .
Vergleich Mit ähnlichen Verbindungen
- Cucurbitadienol
- Momordicoside I aglycone
- Silybin monoglycosides
Comparison: Taikuguasin D aglycon is unique due to its specific epoxy and methoxy functional groups, which contribute to its distinct chemical properties and biological activities. Compared to similar compounds like cucurbitadienol and momordicoside I aglycone, this compound exhibits different reactivity and bioactivity profiles .
Conclusion
This compound is a valuable compound in scientific research, with applications spanning chemistry, biology, medicine, and industry. Its unique chemical structure and reactivity make it a subject of interest for developing new synthetic methodologies and understanding biological processes.
Eigenschaften
Molekularformel |
C31H50O4 |
|---|---|
Molekulargewicht |
486.7 g/mol |
IUPAC-Name |
(1R,4S,5S,8R,9R,12S,13S,16S,19R)-8-[(2R,4R)-4-hydroxy-6-methylhept-5-en-2-yl]-19-methoxy-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol |
InChI |
InChI=1S/C31H50O4/c1-19(2)17-21(32)18-20(3)22-11-13-29(7)23-12-14-31-24(9-10-25(33)27(31,4)5)30(23,26(34-8)35-31)16-15-28(22,29)6/h12,14,17,20-26,32-33H,9-11,13,15-16,18H2,1-8H3/t20-,21+,22-,23+,24+,25+,26-,28-,29+,30+,31-/m1/s1 |
InChI-Schlüssel |
POQVDDSRCLWLJB-DMRKNDKQSA-N |
Isomerische SMILES |
C[C@H](C[C@H](C=C(C)C)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2C=C[C@]5([C@H]3CC[C@@H](C5(C)C)O)O[C@H]4OC)C)C |
Kanonische SMILES |
CC(CC(C=C(C)C)O)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)O)OC4OC)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(pyridin-3-yl)ethyl]cyclopropanamine hydrochloride](/img/structure/B15291212.png)


![(2R,3R)-2-(2,2-Diphenyl-ethyl)-1-aza-bicyclo[2.2.2]oct-3-ylamine](/img/structure/B15291234.png)
![1-Isopropyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B15291236.png)





![1-Isobutyldecahydropyrido[4,3-e][1,4]oxazepine](/img/structure/B15291281.png)


![2,2,2-Trifluoro-1-{2-[(hydroxymethyl)amino]cyclopent-1-en-1-yl}ethan-1-one](/img/structure/B15291295.png)
